Methyl 3-(cyclopentylamino)propanoate hydrochloride

Catalog No.
S14475459
CAS No.
M.F
C9H18ClNO2
M. Wt
207.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-(cyclopentylamino)propanoate hydrochlorid...

Product Name

Methyl 3-(cyclopentylamino)propanoate hydrochloride

IUPAC Name

methyl 3-(cyclopentylamino)propanoate;hydrochloride

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

InChI

InChI=1S/C9H17NO2.ClH/c1-12-9(11)6-7-10-8-4-2-3-5-8;/h8,10H,2-7H2,1H3;1H

InChI Key

RTOCCSWRBOPFPN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNC1CCCC1.Cl

Methyl 3-(cyclopentylamino)propanoate hydrochloride is a chemical compound with the molecular formula C9H17NO2C_9H_{17}NO_2 and a molecular weight of approximately 171.24 g/mol. This compound features a cyclopentylamino group attached to a propanoate moiety, which contributes to its unique properties and potential applications in various fields, particularly in medicinal chemistry and biochemistry. The compound is known for its moderate density of about 1.0 g/cm³ and a boiling point of approximately 256 °C at standard atmospheric pressure .

Typical of esters and amines. These include:

  • Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding acid (3-(cyclopentylamino)propanoic acid) and methanol.
  • Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, which can modify the compound's properties.
  • Amine Reactions: The cyclopentylamino group can undergo alkylation or acylation, leading to various derivatives that may enhance biological activity or alter pharmacological profiles.

The synthesis of methyl 3-(cyclopentylamino)propanoate hydrochloride typically involves the following steps:

  • Formation of the Amine: Cyclopentylamine is reacted with a suitable alkylating agent to form the cyclopentylamino derivative.
  • Esterification: The resulting amine is then reacted with methyl acrylate or another appropriate ester under acidic conditions to form the desired methyl ester.
  • Hydrochloride Salt Formation: The final step involves treating the ester with hydrochloric acid to form methyl 3-(cyclopentylamino)propanoate hydrochloride.

This multi-step synthesis allows for the fine-tuning of reaction conditions to optimize yield and purity .

Methyl 3-(cyclopentylamino)propanoate hydrochloride has potential applications in:

  • Pharmaceutical Development: As a building block for synthesizing more complex molecules that may exhibit therapeutic properties.
  • Biochemical Research: Utilized in proteomics and other biochemical assays due to its role as a biochemical probe.
  • Neuropharmacological Studies: Investigated for its effects on neurotransmitter systems and potential applications in treating neurological disorders.

Interaction studies involving methyl 3-(cyclopentylamino)propanoate hydrochloride are essential for understanding its potential as a therapeutic agent. Preliminary studies suggest that compounds with similar structures can interact with various receptors, such as serotonin and dopamine receptors, which are crucial in modulating mood and cognition. Detailed pharmacological profiling through binding affinity studies and functional assays would be beneficial to elucidate its mechanism of action .

Methyl 3-(cyclopentylamino)propanoate hydrochloride shares structural similarities with several compounds that feature cyclopentyl or related moieties. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity Index
Ethyl 4-(cyclopropylamino)butanoate813429-65-10.74
(1S,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride1085842-51-80.66
(1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride180196-56-90.66
Methyl 3-aminocyclopentanecarboxylate hydrochloride1398534-59-20.66
(S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride259868-83-20.87

The uniqueness of methyl 3-(cyclopentylamino)propanoate hydrochloride lies in its specific cyclopentyl structure combined with an amino acid-derived propanoate, which may confer distinct biological activities not observed in other similar compounds .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

207.1026065 g/mol

Monoisotopic Mass

207.1026065 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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